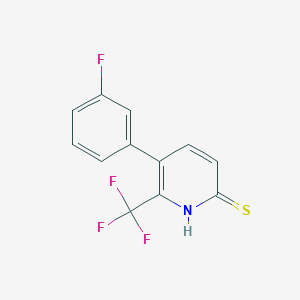![molecular formula C12H16BrNO3 B1389738 2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide CAS No. 1138442-43-9](/img/structure/B1389738.png)
2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide
Overview
Description
2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . This compound belongs to the class of amides and is primarily used in proteomics research . It is characterized by the presence of a bromine atom, an ethoxyethoxy group, and a phenylacetamide structure.
Preparation Methods
The synthesis of 2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-ethoxyethoxy)aniline and bromoacetyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.
Reaction Mechanism: The bromoacetyl bromide reacts with 4-(2-ethoxyethoxy)aniline to form the desired product through an acylation reaction.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Chemical Biology: It is used in chemical biology to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound may also find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with proteins, enzymes, or other biomolecules, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-2-16-7-8-17-11-5-3-10(4-6-11)14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESZUGGINYUMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















